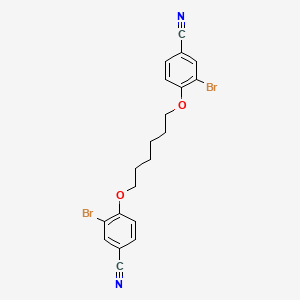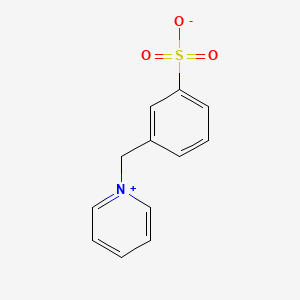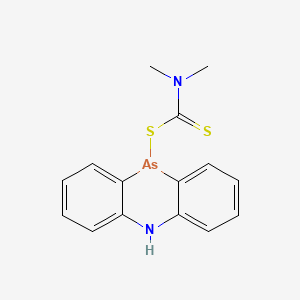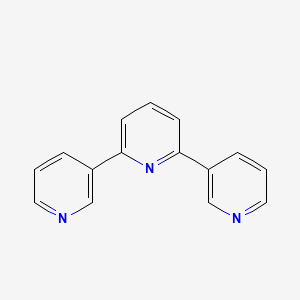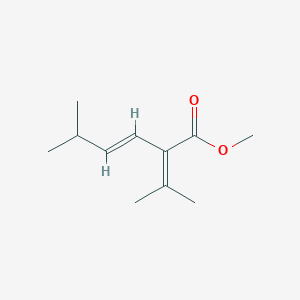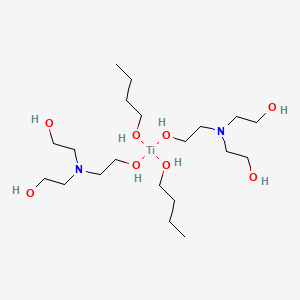
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a ketone functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the aromatic rings: This step may involve Friedel-Crafts acylation or alkylation reactions.
Introduction of the ketone group: This can be done through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or KMnO4.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-bromophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-fluorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
Uniqueness
The uniqueness of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, for example, can affect the compound’s lipophilicity and ability to cross biological membranes.
Propriétés
Numéro CAS |
107658-70-8 |
|---|---|
Formule moléculaire |
C17H14ClN3O2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,23H,10H2 |
Clé InChI |
OGCYSLHCXITFBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C(=O)C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
